ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Catalog No.
S005158
CAS No.
1240514-89-9
M.F
C23H32F3N3O5
M. Wt
487.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-...

CAS Number

1240514-89-9

Product Name

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

IUPAC Name

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C23H32F3N3O5

Molecular Weight

487.52

InChI

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1

InChI Key

QEFQJTFXOBPBLZ-UNTBIKODSA-N

SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O

Synonyms

(3R)-3-[(2-methylbenzoyl)amino]-[1,4'-bipiperidine]-1'-carboxylic acid, ethyl ester, 2,2,2-trifluoroacetate

Description

VU0364572 is a potent and selective agonist of the muscarinic acetylcholine receptor 1 (M1; EC50 = 0.2 mM compared to >10 mM for M2-M5). It induces concentration-dependent increases in Ca2+ mobilization and ERK1/2 phosphorylation in CHO cells transfected with the human M1 receptor (EC50s = 0.89 and 10 mM, respectively) with no effect on β-arrestin recruitment. VU0364572 also improves hippocampal-dependent spatial learning and localization abilities and acquistion of contextual fear learning but cannot reverse amphetamine-induced hyperlocomotion in rats. This suggests therapeutic potential of VU0364572 for the treatment of Alzheimer's disease but not psychosis.
Potent, orally bioavailable and CNS penetrant M1 agonist with high selectivity, clean ancillary pharmacology and enantiospecific activity

Mechanism of Action:

  • VU0364572 TFA salt acts as a selective agonist for the muscarinic acetylcholine receptor subtype 1 (M1). PubChem, National Institutes of Health: )
  • M1 receptors are involved in memory and cognitive function. Their activation is believed to be beneficial in Alzheimer's disease, where these functions decline. APExBIO:

Preclinical Studies:

  • Studies have shown that VU0364572 TFA salt improves spatial learning and memory in animal models. Cayman Chemical:
  • It also enhances cognitive function in Alzheimer's disease models. AOBIOUS:

Potential Therapeutic Applications:

  • VU0364572 TFA salt is being investigated as a potential treatment for Alzheimer's disease due to its ability to target M1 receptors and improve cognitive function. APExBIO:
  • More research is needed to determine its efficacy and safety in human trials.

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound belonging to the piperidine class. It features multiple functional groups, including an ethyl ester, a piperidine ring, and a trifluoroacetic acid moiety. The compound's structure can be represented as follows:

  • Chemical Formula: C21H31N3O3
  • Molecular Weight: Approximately 373.50 g/mol

This compound is notable for its potential pharmacological applications, particularly in the central nervous system.

  • VU0364572 acts as an agonist for the M1 muscarinic receptor. When it binds to the M1 receptor, it triggers a cascade of cellular signaling events that are believed to enhance memory and learning [].
  • The exact mechanism by which VU0364572 improves cognitive function is still under investigation. However, it is thought to involve increased release of acetylcholine, a neurotransmitter crucial for memory consolidation [].
  • No comprehensive data is available on the safety and hazards of VU0364572 TFA salt.
  • As with any new drug candidate, further research is needed to evaluate its potential toxicity, side effects, and interactions with other medications.

The chemical reactivity of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid can be attributed to its functional groups:

  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and ethanol.
  • Amide Formation: The amine group can react with various acyl chlorides to form amides.
  • Nucleophilic Substitution: The trifluoroacetic acid moiety may participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for orexin type 2 receptors. These receptors are implicated in various physiological processes, including appetite regulation and sleep-wake cycles. In studies conducted at Vanderbilt University, it was found that derivatives of this compound demonstrated high selectivity and oral bioavailability, suggesting potential therapeutic applications in treating disorders related to these pathways .

The synthesis of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring is constructed through cyclization reactions.
  • Acylation: The piperidine derivative is then acylated using 2-methylbenzoyl chloride to introduce the benzoyl moiety.
  • Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and a catalyst.
  • Trifluoroacetylation: Finally, the trifluoroacetic acid is added to complete the synthesis.

These methods have been optimized for yield and purity in laboratory settings .

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid has several potential applications:

  • Pharmaceutical Development: Its selective action on orexin receptors makes it a candidate for developing treatments for sleep disorders and obesity.
  • Research Tool: It can be used in studies investigating orexin signaling pathways and their implications in various physiological functions.

Interaction studies involving this compound have revealed its ability to selectively bind to orexin type 2 receptors without significant off-target effects. This selectivity is crucial for minimizing side effects commonly associated with drugs targeting similar pathways. In vitro studies have shown that it can modulate receptor activity effectively, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylateSimilar piperidine structureLacks the benzoyl group
N-(4-Methylbenzoyl)-N'-ethylpiperazineContains a piperazine instead of piperidineDifferent nitrogen heterocycle
4-(Trifluoromethyl)phenyl piperidineContains a trifluoromethyl groupFocused on phenolic interactions

These compounds differ primarily in their functional groups and heterocyclic structures, which influence their biological activities and potential applications.

Dates

Modify: 2023-08-15

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